REACTION_CXSMILES
|
[CH2:1]([O:4][C:5](=[O:15])[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([F:14])[CH:8]=1)[CH:2]=[CH2:3].C(NC1C=CC(S([N:29]=[N+:30]=[N-])(=O)=O)=CC=1)(=O)C.N12CCCN=C1CCCCC2.[Cl-].[NH4+]>C(#N)C>[CH2:1]([O:4][C:5](=[O:15])[C:6](=[N+:29]=[N-:30])[C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([F:14])[CH:8]=1)[CH:2]=[CH2:3] |f:3.4|
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Name
|
|
Quantity
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64 g
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Type
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reactant
|
Smiles
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C(C=C)OC(CC1=CC(=C(C=C1)F)F)=O
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
58.6 mL
|
Type
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reactant
|
Smiles
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N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture stirred at room temperature for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was then cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to rt (room temperature)
|
Type
|
STIRRING
|
Details
|
stirred at rt for 4-20 h
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Duration
|
12 (± 8) h
|
Type
|
CUSTOM
|
Details
|
(until TLC showed completion of reaction)
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated from the water phase
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Type
|
EXTRACTION
|
Details
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The water phase was extracted with diethylether (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the four combined organic phases were dried (Magnesium sulphate)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
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EXTRACTION
|
Details
|
The resulting solid was extracted with a 50:50 mixture of diethylether/pentane (3×200 mL)
|
Type
|
CUSTOM
|
Details
|
The combined ether phases were evaporated in vacuo (keep temperature below 40°)
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (silicagel, eluent: 10:90 mixture of diethylether/pentane)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo (keep temperature below 40°)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(C(C1=CC(=C(C=C1)F)F)=[N+]=[N-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |